Dichloromethanol

Descripción

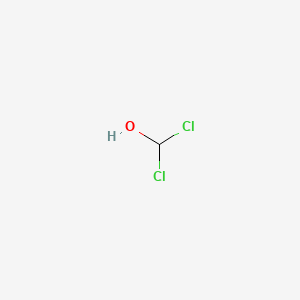

Dichloromethanol (CH₂Cl₂O) is a chlorinated derivative of methanol, characterized by two chlorine atoms and a hydroxyl group attached to a central carbon atom. Its molecular weight is 100.93 g/mol, with a monoisotopic mass of 99.948270 . The compound’s structure includes a hydroxyl group (-OH), distinguishing it from non-hydroxylated chlorinated solvents like dichloromethane (DCM). This compound is primarily utilized as a solvent in phytochemical extractions and biomedical research due to its intermediate polarity, which allows efficient extraction of bioactive compounds such as terpenoids, coumarins, and alkaloids . Its applications span pharmacological studies, where it has been employed to isolate compounds with analgesic, anti-inflammatory, and antihypertensive properties .

Propiedades

IUPAC Name |

dichloromethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2Cl2O/c2-1(3)4/h1,4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJYVZUKSNFSLCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(O)(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2Cl2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20189482 | |

| Record name | Methanol, dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20189482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.93 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35911-93-4 | |

| Record name | Methanol, dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035911934 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanol, dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20189482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Dichloromethanol can be synthesized by treating methane or chloromethane with chlorine gas at a temperature range of 400–500°C. This process involves a series of reactions that produce progressively more chlorinated products .

Industrial Production Methods

In industrial settings, this compound is produced by the chlorination of methane or chloromethane. The reaction is carried out at high temperatures (400–500°C) and involves multiple steps to achieve the desired level of chlorination . The resulting mixture of chlorinated products is then separated by distillation to isolate this compound.

Análisis De Reacciones Químicas

Radical-Mediated Hydrolysis of Chloroform

Chloroform undergoes base-catalyzed hydrolysis via a radical pathway, producing dichlorocarbene (:CCl₂), which reacts with water:

This mechanism dominates at room temperature, with activation energies of 14.7 kcal/mol (B3LYP/6-311G) and 13.4 kcal/mol (MP2/DZP) for the carbene-water interaction .

Direct Hydrolysis of Chloroform

Under alkaline conditions, chloroform reacts with water and sodium hydroxide:

This pathway involves a five-membered transition state stabilized by hydrogen bonds .

Decomposition Pathways

This compound is unstable and decomposes via multiple routes:

Formation of Formyl Chloride

The primary decomposition pathway yields formyl chloride and HCl:

This step has a Gibbs free energy change () of -7.2 kcal/mol , favoring spontaneous decomposition .

Secondary Reactions of Formyl Chloride

Formyl chloride further reacts to produce CO and HCOOH:

-

Hydrolysis to Formic Acid :

-

Thermal Decomposition to CO :

Intermediate Formation

This compound participates in hydrogen-bonded complexes with water and HCl, stabilizing transient intermediates like chloromethanediol (ClCH(OH)₂) and dihydroxycarbene (HOCOH) .

Role of Hydroxyl Groups

Surface hydroxyl groups on catalysts (e.g., LaMnO₃) facilitate Cl abstraction from this compound, accelerating HCl formation .

Computational Insights

Studies using MP2 and DFT methods reveal:

| Reaction Step | Activation Energy (kcal/mol) | Method | Reference |

|---|---|---|---|

| :CCl₂ + H₂O → Cl₂CHOH | 14.7 | B3LYP/6-311G | |

| Cl₂CHOH → ClCHO + HCl | 7.2 | MP2/DZP | |

| ClCHO → CO + HCl | 22.5 | CCSD(T) |

-

Kinetic Preference : The radical mechanism for this compound formation is kinetically favored over direct hydrolysis due to lower activation barriers .

-

Solvent Effects : this compound’s reactivity is modulated by polar aprotic solvents like dichloromethane, which stabilize charged intermediates .

Environmental and Synthetic Implications

Aplicaciones Científicas De Investigación

Based on the provided search results, it seems the query intended to ask about "Dichloromethane" rather than "Dichloromethanol." Dichloromethane is a versatile solvent with a wide array of applications across various industries .

Chemical Processing and Manufacturing

Dichloromethane is a crucial solvent in chemical processing and manufacturing because of its ability to dissolve organic molecules, which makes it suitable for synthesis, extraction, and purification processes . It is employed in the electronics, textile, and plastics industries for cleaning and degreasing and as a solvent in resin synthesis . Additionally, DCM is used in the production of polycarbonate plastics, which are used in construction materials, electronics, and automobile parts . It also serves as a solvent carrier in the manufacture of insecticides and herbicides .

Aerosol Propellants

Dichloromethane's low boiling point and volatility make it a useful propellant in the aerosol industry . It helps create the pressure needed to efficiently deliver products like spray paints, deodorants, and pesticides from aerosol containers . However, due to environmental concerns about volatile organic compounds (VOCs), there has been a shift towards alternative propellants .

Extraction of Natural Products

DCM is effective for extracting natural compounds like flavors, perfumes, and essential oils because of its selective solvent properties . It is favored in the food and fragrance industries because it simplifies the extraction process by dissolving specific chemicals while leaving others intact .

Adhesive Production

Dichloromethane is an essential component in the production of adhesives . Its ability to dissolve a wide range of polymers and resins allows for the production of adhesives with fast drying times and strong bonding capabilities .

Foam Expansion Agent

Dichloromethane is used as an expansion agent in the production of foam materials like polystyrene . When combined with other chemicals, it helps form a consistent cellular structure, creating lightweight, insulating foam products used in packing and building .

Food Processing

Dichloromethane is sometimes used in food processing, though less commonly than in other industries . It can be used to deodorize fats and oils, extract flavors and perfumes, and decaffeinate coffee and tea . However, its use in the food industry is limited by strict regulatory requirements and concerns about residual solvent levels, which has led to research into safer alternatives .

Degreasing and Cleaning Agent

Due to its solvent characteristics, dichloromethane is used as a degreasing chemical in industries like automotive, aerospace, and metallurgy . It is used to remove grease, oil, and other impurities from equipment, components, and surfaces, ensuring maximum efficiency and hygienic conditions .

Pharmaceutical Industry

In the pharmaceutical industry, dichloromethane is used as a process solvent in the manufacture of steroids, antibiotics, and vitamins and, to a lesser extent, as a solvent in the coating of tablets .

Other Uses

Dichloromethane is also used:

Mecanismo De Acción

Dichloromethanol exerts its effects primarily through its solvent properties. It can dissolve a wide range of organic compounds, facilitating chemical reactions and extractions. The molecular targets and pathways involved include interactions with various organic molecules, leading to their solubilization and subsequent chemical transformations .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Dichloromethanol is often compared to structurally related chlorinated solvents, particularly dichloromethane (DCM) and chloroform (CHCl₃), due to overlapping applications in extraction and synthesis. Below is a detailed comparison:

Detailed Research Findings

Pharmacological Efficacy

- Antihypertensive Effects: this compound extracts of Schinus molle significantly reduced mean arterial blood pressure in rats and prevented noradrenaline-induced hypertension, outperforming methanol extracts .

- Analgesic and Anti-inflammatory Activity : Extracts from Schinus molle seeds increased tail-flick latency (thermal pain resistance) by 40–60% and reduced carrageenan-induced paw edema by 55–70% .

Extraction Efficiency

- This compound outperforms ethanol, methanol, and hexane in extracting lipophilic compounds (e.g., terpenoids) due to its balanced polarity. For example, it achieved 85–90% recovery of isomasticadienonic acid from Schinus molle .

- In antioxidant studies, this compound extracts of Verbascum sinuatum yielded 20–30% higher phenolic content compared to ethanol-based methods .

Stability and Decomposition

- This compound reacts with hydrogen chloride (HCl) to form chloroform, a reaction observed during photocatalytic decomposition studies . This contrasts with DCM, which degrades to toxic phosgene under UV light .

Q & A

Q. What are standard methodologies for synthesizing and purifying dichloromethanol in laboratory settings?

this compound (Cl₂CHOH) is typically isolated via solvent extraction from plant matrices. For example, protocols involve partitioning crude extracts with solvents like hexane/dichloromethane (75:25) to isolate bioactive fractions . Post-extraction, purification often involves rotary evaporation under controlled conditions (e.g., 60°C at 100 Torr) to remove residual solvents, followed by cold methanol washing to precipitate impurities . Purity validation requires HPLC or GC-MS analysis, with stabilizers like amylene (40–150 ppm) added to prevent degradation during storage .

Q. How are pharmacological properties of this compound extracts screened in preclinical models?

Standard protocols use in vivo assays to evaluate acute toxicity (LD₅₀), central nervous system (CNS) activity, and analgesia. For instance:

- Analgesic effects : Measured via tail-flick or acetic acid-induced writhing tests in rodents, with dose-dependent inhibition thresholds (e.g., 1–20 mg/kg) .

- Anti-inflammatory activity : Assessed using carrageenan-induced paw edema models, quantifying edema reduction over 3–6 hours .

- Cardiovascular effects : Arterial blood pressure and heart rate are monitored invasively in normotensive rats, with extracts administered intravenously to observe hypotensive responses .

Advanced Research Questions

Q. How can researchers address contradictions in reported pharmacological efficacy of this compound extracts?

Discrepancies in bioactivity (e.g., variable analgesic potency across studies) often stem from:

- Extract heterogeneity : Fractionation methods (e.g., methylene chloride/acetone vs. hexane/dichloromethane) influence compound composition .

- Model specificity : Thermal vs. chemical pain models yield divergent results due to distinct neural pathways .

- Synergistic interactions : Co-extracted phytochemicals (e.g., terpenoids) may modulate this compound’s activity .

Methodological resolution: Standardize extraction protocols (solvent ratios, drying temperatures) and cross-validate results using orthogonal assays (e.g., in vitro receptor-binding studies alongside in vivo models) .

Q. What computational approaches predict this compound’s electronic spectra and reaction pathways?

Multireference configuration interaction (MRD-CI) calculations are used to simulate electronic transitions and decomposition mechanisms:

- Electronic spectra : MRD-CI identifies strong transitions at 7.12 eV (¹¹A″ ← X¹A′) and 8.38 eV (³¹A″ ← X¹A′), guiding experimental UV/Vis validation .

- Atmospheric decomposition : Ab initio studies reveal this compound’s degradation into HCl and CO under UV exposure, with activation energies calculated via thermochemical databases (e.g., NIST) .

Q. How do solvent systems influence chromatographic separation of this compound-containing extracts?

Solvent polarity and ratios critically affect isolation efficiency:

- TLC optimization : this compound:methanol (7:1) yields Rf = 0.47 for isolated compounds, while toluene:chloroform:methanol (4:4:2) improves resolution .

- HPLC conditions : Stabilizers like amylene (50–150 ppm) prevent peak broadening, with UV detection at 254 nm for quantification .

- Fatty acid analysis : Transesterification in this compound:methanol (2:1) followed by GC-MS detects methyl esters with >95% recovery .

Q. What mechanisms underlie this compound’s cardiovascular effects in hypertensive models?

The hypotensive action involves dual pathways:

- Muscarinic receptor activation : this compound extracts inhibit noradrenaline-induced vasoconstriction in rat aortic rings, shifting EC₅₀ values for acetylcholine .

- Cyclooxygenase (COX) modulation : Metabolites like oleanolic acid reduce systolic blood pressure by enhancing nitric oxide synthase (NOS) activity in L-NAME-induced hypertension .

Methodological validation: Use isolated organ baths (e.g., guinea pig ileum) to quantify contractile responses and Western blotting to assess COX-2/NOS expression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.